

Application Note: Analysis of Butyl Cinnamate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Butyl cinnamate	
Cat. No.:	B178206	Get Quote

Abstract

This application note details a comprehensive approach for the qualitative and quantitative analysis of **butyl cinnamate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Butyl cinnamate** is a common fragrance and flavoring agent found in various consumer products, including perfumes, cosmetics, and food items. The methodologies outlined here are intended for researchers, scientists, and quality control professionals in the pharmaceutical, food, and fragrance industries. This document provides detailed experimental protocols for sample preparation and GC-MS analysis, along with data presentation guidelines and visualizations to facilitate implementation.

Introduction

Butyl cinnamate ((E)-butyl 3-phenylprop-2-enoate) is an ester that imparts a sweet, fruity, and balsamic aroma. Its detection and quantification are crucial for quality control, regulatory compliance, and formulation development. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds in complex matrices. This application note presents a standard GC-MS method, including sample preparation protocols for liquid and solid matrices, and outlines the expected mass spectral data for **butyl cinnamate**.

Experimental Protocols



Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common and effective techniques are presented here: Liquid-Liquid Extraction (LLE) for liquid samples and Headspace Solid-Phase Microextraction (HS-SPME) for solid or liquid samples.[1][2]

1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Perfumes)

This protocol is suitable for extracting **butyl cinnamate** from liquid matrices.

Materials:

- Sample containing butyl cinnamate
- Dichloromethane (DCM), HPLC grade
- · Anhydrous sodium sulfate
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Glass Pasteur pipettes
- · GC vials with inserts

Procedure:

- Pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.
- Add 10 mL of dichloromethane to the centrifuge tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.



- Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
- Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
- Transfer the dried organic extract into a GC vial for analysis.
- 1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples (e.g., Food matrices, Creams)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[3]

Materials:

- Sample containing butyl cinnamate
- SPME fiber assembly (e.g., 100 μm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
- Headspace vials (20 mL) with magnetic crimp caps
- Heating block or water bath
- GC-MS system with an SPME-compatible injector

Procedure:

- Place 1-5 grams of the solid sample or 1-5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, a small amount of deionized water may be added to facilitate the release of volatiles.
- Seal the vial with a magnetic crimp cap.
- Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.



- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
- Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of **butyl cinnamate**. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

 Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

- Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent)
- Injector Temperature: 250°C
- Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
- Injection Volume: 1 μL (for LLE) or thermal desorption of SPME fiber
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Final hold: Hold at 280°C for 5 minutes

MS Conditions:



Ionization Mode: Electron Ionization (EI)

• Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Electron Energy: 70 eV

• Mass Scan Range: 40-400 amu

Data Presentation Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **butyl cinnamate** of known concentrations.

Table 1: Typical Quantitative Data for Butyl Cinnamate

Parameter	Value	
Retention Time (RT)	~15-17 min (dependent on specific GC conditions)	
Quantifier Ion (m/z)	131	
Qualifier Ions (m/z)	103, 148, 204	
Linearity (R²)	> 0.995	
Limit of Detection (LOD)	To be determined experimentally	
Limit of Quantification (LOQ)	To be determined experimentally	

Mass Spectrum

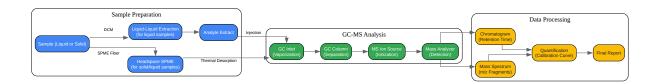
The mass spectrum of **butyl cinnamate** is characterized by a prominent base peak at m/z 131, which corresponds to the cinnamoyl cation.

Table 2: Characteristic Mass Fragments of **Butyl Cinnamate**



m/z	Relative Abundance	Ion Fragment
204	~20%	[M]+ (Molecular Ion)
148	~30%	[M - C4H8]+
131	100%	[C6H5CH=CHCO]+
103	~50%	[C6H5CH=CH]+
77	~40%	[C6H5]+

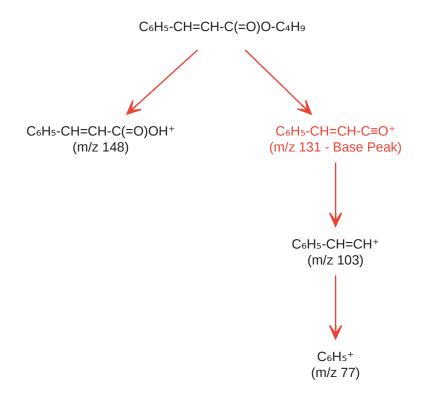
Mandatory Visualizations



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Caption: Experimental workflow for GC-MS analysis of butyl cinnamate.





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Caption: Proposed mass fragmentation pathway of butyl cinnamate in EI-MS.

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